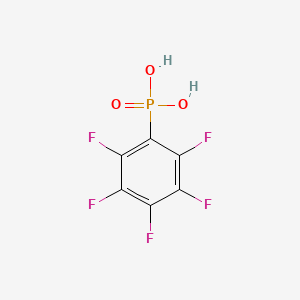
Pentafluorophenylphosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentafluorophenylphosphonic acid is an organophosphorus compound characterized by the presence of a pentafluorophenyl group attached to a phosphonic acid moiety. This compound is notable for its high acidity and unique electronic properties, which make it a valuable reagent in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentafluorophenylphosphonic acid can be synthesized through several methods. One common approach involves the reaction of pentafluorophenylmagnesium bromide with phosphorus trichloride, followed by hydrolysis. The reaction typically proceeds as follows:
Formation of Pentafluorophenylmagnesium Bromide: Pentafluorobromobenzene is reacted with magnesium in anhydrous ether to form pentafluorophenylmagnesium bromide.
Reaction with Phosphorus Trichloride: The pentafluorophenylmagnesium bromide is then reacted with phosphorus trichloride to form pentafluorophenylphosphonic dichloride.
Hydrolysis: The pentafluorophenylphosphonic dichloride is hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Pentafluorophenylphosphonic acid undergoes various chemical reactions, including:
Substitution Reactions: The pentafluorophenyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Condensation Reactions: It can react with alcohols and amines to form esters and amides, respectively.
Oxidation and Reduction Reactions: The phosphonic acid moiety can undergo oxidation to form phosphonic acid derivatives or reduction to form phosphine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.
Condensation Reactions: Reagents include alcohols or amines, often in the presence of a dehydrating agent like dicyclohexylcarbodiimide.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Derivatives with various functional groups replacing the pentafluorophenyl group.
Condensation Reactions: Esters and amides of this compound.
Oxidation and Reduction Reactions: Phosphonic acid derivatives and phosphine derivatives.
Scientific Research Applications
Pentafluorophenylphosphonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pentafluorophenylphosphonic acid involves its ability to donate protons and participate in hydrogen bonding. The pentafluorophenyl group enhances the acidity of the phosphonic acid moiety, making it a strong acid. This property allows it to act as a catalyst in various chemical reactions by stabilizing transition states and intermediates .
Comparison with Similar Compounds
Similar Compounds
Phenylphosphonic Acid: Lacks the fluorine atoms, resulting in lower acidity and different reactivity.
Trifluoromethylphosphonic Acid: Contains a trifluoromethyl group instead of a pentafluorophenyl group, leading to different electronic properties and reactivity.
Uniqueness
Pentafluorophenylphosphonic acid is unique due to its high acidity and the electron-withdrawing effects of the pentafluorophenyl group. These properties make it a versatile reagent in various chemical reactions and applications .
Properties
CAS No. |
56875-35-5 |
|---|---|
Molecular Formula |
C6H2F5O3P |
Molecular Weight |
248.04 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl)phosphonic acid |
InChI |
InChI=1S/C6H2F5O3P/c7-1-2(8)4(10)6(15(12,13)14)5(11)3(1)9/h(H2,12,13,14) |
InChI Key |
WCRZYCXJFFOULB-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)P(=O)(O)O)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















